Diethanolamine

Description

This compound is a member of the class of ethanolamines that is ethanolamine having a N-hydroxyethyl substituent. It has a role as a human xenobiotic metabolite. It is functionally related to an ethanolamine.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is used in a number of consumer products, such as shampoos, cosmetics, and pharmaceuticals. Limited information is available on the health effects of this compound. Acute (short- term) inhalation exposure to this compound in humans may result in irritation of the nose and throat, and dermal exposure may irritate the skin. No information is available on the chronic (long-term), reproductive, developmental, or carcinogenic effects of this compound in humans. Animal studies have reported effects on the liver, kidney, blood, and central nervous system (CNS) from chronic oral exposure to this compound. The National Toxicology Program (NTP) reported an increased incidence of liver and kidney tumors in mice from dermal exposure to this compound. EPA has not classified this compound for carcinogenicity.

This compound is a natural product found in Echinops exaltatus, Klebsiella pneumoniae, and other organisms with data available.

This compound can cause cancer according to California Labor Code.

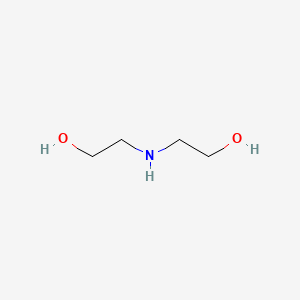

This compound, often abbreviated as DEA, is an organic chemical compound which is both a secondary amine and a dialcohol. A dialcohol has two hydroxyl groups in its molecule. Like other amines, this compound acts as a weak base. This compound is widely used in the preparation of diethanolamides and this compound salts of long-chain fatty acids that are formulated into soaps and surfactants used in liquid laundry and dishwashing detergents, cosmetics, shampoos, and hair conditioners. This compound is also used in textile processing, in industrial gas purification to remove acid gases, as an anticorrosion agent in metalworking fluids, and in preparations of agricultural chemicals. Aqueous this compound solutions are used as solvents for numerous drugs that are administered intravenously.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyethylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCBWPMODOFKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2, Array | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14426-21-2 (hydrochloride), 20261-60-3 (sulfate[2:1] salt), 23251-72-1 (acetate salt), 29870-32-4 (phosphate salt), 50909-06-3 (maleate), 59219-56-6 (sulfate[1:1]), 66085-61-8 (sulfite), 66085-61-8 (sulfite[1:1]) | |

| Record name | Diolamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021932 | |

| Record name | Diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, Colorless crystals or a syrupy, white liquid (above 82 degrees F) with a mild, ammonia-like odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, WHITE CRYSTALS OR COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless crystals or a syrupy, white liquid (above 82 °F) with a mild, ammonia-like odor. | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2,2'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

516.4 °F at 760 mmHg (Decomposes) (NTP, 1992), 268.8 °C, BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg, 268.80 °C. @ 760.00 mm Hg, 269 °C, 516 °F (decomposes), 516 °F (Decomposes) | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

279 °F (NTP, 1992), 279 °F, 134 °C (Open cup), 342 °F (172 °C) (open cup), 134 °C o.c. | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992), Miscible (1X10+6 mg/L) with water at 20 °C, Very soluble in water, ethanol; slightly soluble in ethyl ether, benzene, Miscible with methanol. acetone, alcohol, chloroform, glycerin. Solubility at 25 °C in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. Slightly soluble to insoluble in petroleum ether., 1000 mg/mL at 20 °C, Solubility in water: very good, 95% | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.095 at 82.4 °F (USCG, 1999) - Denser than water; will sink, 1.0966 at 20 °C, Relative density (water = 1): 1.09 (liquid), 1.1, 1.10 | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.65 (Air = 1), Relative vapor density (air = 1): 3.65, 3.65 | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5 mmHg at 280 °F ; <0.01 mmHg at 68 °F (NTP, 1992), 0.00028 [mmHg], 2.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, <0.01 mmHg | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

A faintly colored, viscous liquid or deliquescent prisms, Deliquescent prisms. Usually offered as a viscous liquid, Colorless crystals or a syrupy, white liquid (above 82 °F) | |

CAS No. |

111-42-2 | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diolamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHANOLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2,2'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-iminodiethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZE05TDV2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanol, 2,2'-iminodi- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KL2D6518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

82 °F (NTP, 1992), 27.9 °C, 28 °C, 82 °F | |

| Record name | DIETHANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8532 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIETHANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHANOLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIETHANOLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/126 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diethanolamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Diethanolamine (DEA): A Physicochemical & Application Reference for Drug Development

Executive Summary

Diethanolamine (DEA) is a bifunctional secondary amine and diol that serves as a critical intermediate in pharmaceutical synthesis, a buffering agent in biologic formulations, and a solubility enhancer.[1] While its utility is vast, its secondary amine structure presents a specific liability in drug development: the potential formation of carcinogenic N-nitrosamines. This guide synthesizes the core physicochemical properties of DEA with actionable protocols for its safe handling, application, and risk mitigation in GMP environments.

Part 1: Fundamental Physicochemical Profile

DEA exhibits unique behavior due to its ability to form extensive inter- and intramolecular hydrogen bonds. It is highly hygroscopic and often exists as a supercooled liquid at room temperature, despite a melting point of 28°C.[2]

Table 1: Core Chemical & Physical Properties[4][5]

| Property | Value | Context for Researchers |

| CAS Number | 111-42-2 | Primary identifier for regulatory filings. |

| Molecular Formula | C₄H₁₁NO₂ | Bifunctional: Secondary amine + 2 Hydroxyls. |

| Molecular Weight | 105.14 g/mol | Used for stoichiometric calculations in synthesis. |

| Appearance | Colorless crystals or viscous liquid | Often supercooled; deliquescent in moist air. |

| Melting Point | 28.0 °C (82.4 °F) | Requires warm water bath to liquefy if stored cool. |

| Boiling Point | 268.8 °C (at 760 mmHg) | High BP due to H-bonding; decomposes near BP. |

| pKa (at 25°C) | 8.88 | Ideal buffer range pH 8.0–9.5. |

| Density | 1.097 g/mL (at 25°C) | Denser than water; sinks if not actively mixed. |

| Viscosity | ~352 cP (30°C) / ~54 cP (60°C) | Drastic drop in viscosity with heat; crucial for piping/pumping. |

| Refractive Index | Used for purity verification.[3] | |

| Solubility | Miscible in water, ethanol, acetone | Insoluble in non-polar solvents (e.g., hexane). |

| Hygroscopicity | High | Absorbs atmospheric moisture rapidly; alters effective concentration.[4] |

Expert Insight: The drastic viscosity change between 30°C and 60°C is a critical process parameter. In automated dispensing systems, maintaining DEA at ~40-50°C ensures consistent flow rates without thermal degradation.

Part 2: Synthesis & Molecular Architecture

DEA is produced industrially via the ammonolysis of ethylene oxide (EO). This is a non-selective series reaction where EO sequentially alkylates ammonia. Controlling the EO:Ammonia ratio is the primary lever for determining the product distribution (MEA vs. DEA vs. TEA).

Mechanism of Formation

The reaction proceeds through nucleophilic attack of the amine nitrogen on the strained epoxide ring of ethylene oxide.

Figure 1: Stepwise ammonolysis of ethylene oxide. To maximize DEA production, monoethanolamine (MEA) is often recycled back into the reactor to compete with ammonia for available ethylene oxide.

Part 3: Pharmaceutical Applications[1][7][8]

Buffering Agent

DEA has a pKa of 8.88, making it an effective buffer for formulations requiring a basic pH (typically pH 8.0–9.5). It is frequently used in:

-

Topical formulations: Stabilizing emulsions and adjusting pH for skin compatibility.

-

Diagnostic reagents: Maintaining pH in ELISA or enzymatic assays.

Solubility Enhancer & Salt Formation

As a secondary amine, DEA reacts with weak acids (e.g., fatty acids, acidic drugs) to form water-soluble salts.

-

Mechanism:

-

Application: This is utilized to solubilize iodinated organic acids in contrast media and to formulate non-steroidal anti-inflammatory drugs (NSAIDs) for topical delivery.

Chemical Intermediate

DEA is a precursor for:

-

Morpholine: Via dehydration with sulfuric acid.

-

Diethanolamides: Surfactants used to solubilize Active Pharmaceutical Ingredients (APIs).

Part 4: Critical Safety - The Nitrosamine Risk

For drug development professionals, the interaction between DEA and nitrosating agents is the single most critical safety consideration . DEA is a secondary amine. In the presence of nitrosating agents (nitrites, nitrogen oxides), it readily forms N-nitrosothis compound (NDELA) , a potent carcinogen listed by IARC (Group 2B) and strictly regulated by the FDA and EMA.

Mechanism of NDELA Formation

Nitrosation occurs via the attack of the nitrosonium ion (

Figure 2: Pathway for the formation of N-Nitrosothis compound (NDELA). The reaction is catalyzed by acidic conditions but can occur in neutral formulations if nitrosating agents are present.

Risk Mitigation Protocol

-

Excipient Screening: Audit all formulation components (especially surfactants and water sources) for nitrite/nitrate impurities.

-

Scavengers: Incorporate antioxidants like ascorbic acid or alpha-tocopherol in the formulation, which compete for the nitrosating agent.

-

Container Closure: Avoid nitrocellulose-containing packaging materials which can off-gas nitrogen oxides.

Part 5: Experimental Protocol: Preparation of High-Purity DEA Buffer (1.0 M, pH 9.0)

Objective: Prepare a particle-free, nitrite-free DEA buffer for analytical or formulation use. Safety: Wear butyl rubber gloves and face shield. DEA is corrosive to eyes and skin.[4][5]

-

Pre-warming:

-

If DEA is solid (stored <28°C), place the sealed container in a water bath at 35–40°C for 30 minutes.

-

Why: Attempting to chip/weigh solid DEA leads to static errors and moisture absorption. Handling the liquid is more precise.

-

-

Weighing:

-

Tare a volumetric flask (1 L).

-

Weigh 105.14 g of liquid DEA directly into the flask.

-

Note: Do not use aluminum spatulas or weigh boats; DEA corrodes aluminum.

-

-

Dissolution:

-

Add ~800 mL of degassed, deionized water (Milli-Q grade).

-

Why Degassed: Removes dissolved CO₂, which DEA absorbs rapidly to form carbamates, altering pH and buffering capacity.

-

Why Deionized: Trace metal ions (Cu, Fe) catalyze oxidation; DEA complexes with metals, turning the solution yellow.

-

-

pH Adjustment:

-

Place probe in solution.

-

Adjust pH to 9.0 using 6N HCl.

-

Caution: The neutralization reaction is exothermic. Add acid slowly with stirring.

-

-

Final Volume:

-

Dilute to volume (1 L) with degassed water.

-

Filter through a 0.22 µm PES membrane to remove particulates.

-

-

Storage:

-

Store in amber glass or HDPE containers.

-

Overlay with nitrogen gas to prevent CO₂ absorption and oxidation.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8113, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). this compound - Substance Information & Registration Dossier. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

-

International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: this compound. Vol 101. Retrieved from [Link]

Sources

Technical Guide: Diethanolamine (DEA) Synthesis & Mechanistic Control

Executive Technical Summary

Diethanolamine (DEA) is a secondary amine and diol synthesized via the ammonolysis of ethylene oxide (EO). While the reaction appears chemically simple, it is governed by consecutive competitive kinetics where the product (Monoethanolamine, MEA) competes with the initial reactant (Ammonia) for the remaining substrate (EO).

For researchers in drug development and chemical engineering, "synthesis" is less about making the molecule and more about controlling selectivity to minimize Triethanolamine (TEA) formation and preventing critical impurities like N-nitrosothis compound (NDELA) . This guide dissects the

The Mechanistic Core: Nucleophilic Ring Opening

The formation of DEA occurs through a step-growth polymerization mechanism where the nucleophilic nitrogen attacks the electrophilic carbon of the strained epoxide ring.

Molecular Mechanism

The reaction is a classic Nucleophilic Substitution (

-

Activation: While ammonia is a strong enough nucleophile to open the ring, the reaction is significantly accelerated by protic solvents (water or alcohols). Water acts as a homogeneous catalyst by hydrogen-bonding to the epoxide oxygen, increasing the polarization of the C-O bond.

-

Nucleophilic Attack: The lone pair on the nitrogen (of

or MEA) attacks the less sterically hindered carbon of the ethylene oxide. -

Ring Opening: The C-O bond cleaves, creating an alkoxide intermediate.[1]

-

Proton Transfer: A rapid proton transfer (usually from water or ammonium species) neutralizes the alkoxide to form the alcohol group.

Reaction Pathway Diagram

The following diagram illustrates the molecular progression from Ammonia to DEA, highlighting the transition states.

Figure 1: Step-wise nucleophilic addition mechanism showing the progression from Ammonia to DEA.

Kinetic Control & Selectivity

The synthesis of DEA is a consecutive competitive reaction . The challenge lies in the fact that the secondary amine (DEA) is often more nucleophilic than the primary amine (MEA) due to the electron-donating inductive effect of the ethyl group, although steric hindrance eventually slows the formation of TEA.

Kinetic Rate Constants

The reaction rates (

| Reaction Step | Reactant | Product | Relative Rate Constant ( |

| Step 1 | MEA | ||

| Step 2 | DEA | ||

| Step 3 | TEA |

Critical Insight: Because

Controlling Product Distribution (The Weibull Distribution)

The ratio of Ammonia to Ethylene Oxide (

-

High Ratio (10:1 to 40:1): Favors MEA . The probability of an EO molecule hitting an already-reacted MEA molecule is low.

-

Intermediate Ratio (2:1 to 4:1): Favors DEA .

-

Low Ratio (1:1): Favors TEA .

Figure 2: Impact of Molar Ratios on Product Selectivity.

Experimental Protocol: Bench-Scale Synthesis

Warning: Ethylene Oxide is a carcinogen, mutagen, and highly flammable gas. This protocol describes a high-pressure liquid phase synthesis suitable for a Parr reactor setup, commonly used in research settings to simulate industrial conditions.

Equipment Requirements

-

Reactor: 1L Stainless Steel High-Pressure Reactor (Parr Instrument) with cooling jacket and magnetic drive stirrer.

-

Feed System: HPLC pump for liquid EO delivery (cooled).

-

Safety: Blast shield, EO gas detector, fume hood.

Step-by-Step Methodology

-

Preparation of Aqueous Ammonia:

-

Pressurization & Heating:

-

Seal the reactor and purge with Nitrogen (

) to remove oxygen (flammability hazard). -

Heat the ammonia solution to 50–70°C .

-

Pressurize to 10–20 bar (approx 150-300 psi) using

padding if necessary to keep ammonia in the liquid phase.

-

-

Controlled EO Addition (The Critical Step):

-

Slowly pump liquid Ethylene Oxide into the reactor.

-

Target Ratio: To maximize DEA, aim for a final molar ratio of 3:1 (

) . -

Exotherm Control: The reaction is highly exothermic (

per ethoxylation). Maintain temperature

-

-

Digestion (Post-Reaction):

-

Once EO addition is complete, hold the temperature at 80°C for 30–60 minutes .

-

Rationale: Ensures complete consumption of hazardous EO.

-

-

Degassing & Separation:

-

Cool to room temperature.

-

Vent excess unreacted Ammonia (scrub into acid trap).

-

Distillation: The resulting mixture contains Water, MEA (b.p. 170°C), DEA (b.p. 268°C), and TEA (b.p. 335°C).

-

Perform fractional distillation under reduced pressure (vacuum) to prevent thermal degradation of the amines.

-

Pharmaceutical Relevance: Impurity Management

For drug development professionals, the synthesis is secondary to the purity profile . DEA is a precursor to nitrosamines, a critical quality attribute (CQA).

The NDELA Risk

N-nitrosothis compound (NDELA) is a potent carcinogen formed if DEA is exposed to nitrosating agents (nitrites, nitrogen oxides) under acidic conditions.

-

Mechanism:

-

Prevention:

-

Avoid using DEA in formulations containing nitrites (common in corrosion inhibitors or preservatives).

-

Store DEA under inert atmosphere to prevent absorption of atmospheric

. -

QC Testing: LC-MS/MS is required to detect NDELA at ppb levels in pharmaceutical excipients.

-

Applications in Drug Delivery

-

Buffer Systems: Precursor for Bis-Tris buffers.

-

Solubilizers: Used to form salts with acidic active pharmaceutical ingredients (APIs) to improve bioavailability (e.g., Diclofenac this compound).

References

-

Kirk-Othmer Encyclopedia of Chemical Technology. "Alkanolamines from Olefin Oxides and Ammonia."[5] Wiley Online Library. Link

- Zimmerman, H. K. "The Experimental Determination of the Kinetics of the Reaction between Ammonia and Ethylene Oxide." Journal of Chemical Physics.

-

World Health Organization (IARC). "N-Nitrosothis compound."[6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Link

-

Scientific Design Company. "Process for the preparation of ethanolamines." U.S. Patent 4,355,181. Link

-

Green, Don W. Perry's Chemical Engineers' Handbook. McGraw-Hill Education. (Section on Reactive Distillation and Amination).[2][7][8][9]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. research.tudelft.nl [research.tudelft.nl]

- 3. researchgate.net [researchgate.net]

- 4. US5545757A - Production of ethanolamines - Google Patents [patents.google.com]

- 5. cdn.intratec.us [cdn.intratec.us]

- 6. N-Nitrosothis compound | C4H10N2O3 | CID 14223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Production Method Of this compound - News [bofanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. N-Nitrosothis compound Bis(2-hydroxyethyl)nitrosamine 1116-54-7 [sigmaaldrich.com]

A Senior Application Scientist's In-depth Guide to the Solubility of Diethanolamine in Organic Solvents

Introduction: The Versatility of Diethanolamine and the Critical Role of Solubility

This compound (DEA), a secondary amine and a diol with the formula HN(CH₂CH₂OH)₂, is a cornerstone of numerous industrial and pharmaceutical processes.[1][2] Its bifunctional nature, possessing both nucleophilic amine and hydroxyl groups, allows it to serve as a versatile intermediate in chemical synthesis, a pH adjuster, a corrosion inhibitor, and an emulsifying agent.[1][3] The efficacy of DEA in these applications is intrinsically linked to its solubility in various organic solvents. For researchers, scientists, and drug development professionals, a comprehensive understanding of DEA's solubility profile is not merely academic; it is a fundamental prerequisite for process optimization, formulation development, and ensuring reaction efficiency.

This technical guide provides an in-depth exploration of the solubility of this compound in a range of organic solvents. Moving beyond a simple tabulation of data, this document elucidates the physicochemical principles governing DEA's solubility, offers a robust experimental protocol for its determination, and discusses the practical implications for scientific and industrial applications.

Physicochemical Principles Governing this compound Solubility

The solubility of this compound is dictated by its molecular structure, specifically the interplay of its polar and nonpolar characteristics. The overarching principle of "like dissolves like" provides a foundational framework for understanding its behavior in different solvent environments.[4]

Key Molecular Attributes of this compound:

-

Polarity and Hydrogen Bonding: The presence of two hydroxyl (-OH) groups and a secondary amine (-NH) group makes this compound a highly polar molecule. These functional groups can act as both hydrogen bond donors and acceptors, enabling strong intermolecular interactions with other polar molecules, particularly protic solvents.[5][6]

-

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to DEA, allowing it to react with acidic compounds.[1]

-

Molecular Size and Shape: While the ethyl chains contribute a degree of nonpolar character, the molecule's overall small size and the dominance of its polar functional groups govern its solubility profile.

These attributes explain the observed solubility patterns of this compound in various classes of organic solvents.

Quantitative Solubility of this compound in Organic Solvents

| Solvent Class | Solvent | Chemical Formula | Solubility at 25°C | Reference(s) |

| Polar Protic | Water | H₂O | Miscible | [2] |

| Methanol | CH₃OH | Miscible | [5] | |

| Ethanol | C₂H₅OH | Miscible | [5] | |

| Polar Aprotic | Acetone | CH₃COCH₃ | Miscible | [5] |

| Chloroform | CHCl₃ | Miscible | ||

| Nonpolar Aromatic | Benzene | C₆H₆ | 4.2% (w/w) | [5] |

| Nonpolar Ether | Diethyl Ether | (C₂H₅)₂O | 0.8% (w/w) | [5] |

| Nonpolar Halogenated | Carbon Tetrachloride | CCl₄ | < 0.1% (w/w) | [5] |

| Nonpolar Aliphatic | n-Heptane | C₇H₁₆ | < 0.1% (w/w) | [5] |

Note: "Miscible" indicates that the substances form a homogeneous solution in all proportions.

Molecular Interactions of this compound with Organic Solvents

The solubility of this compound is a direct consequence of the intermolecular forces between DEA molecules and the solvent molecules. The following diagram illustrates the primary interactions with different solvent types.

Sources

- 1. This compound | 111-42-2 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. This compound | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

Thermodynamic Architecture of Diethanolamine (DEA): A Precision Guide for Drug Development & Process Engineering

Executive Summary

Diethanolamine (DEA) is a cornerstone secondary amine in pharmaceutical formulation, acting as a buffering agent, surfactant precursor, and solubility enhancer. Its thermodynamic profile—specifically its dissociation behavior, phase equilibria, and solution energetics—directly dictates the stability and bioavailability of acid-sensitive active pharmaceutical ingredients (APIs). This guide moves beyond standard safety data sheets to provide a rigorous thermodynamic characterization of DEA, equipping researchers with the data and protocols necessary for precision formulation and process scale-up.

Molecular Thermodynamics & Synthesis

DEA (

Synthesis Reaction Pathway

The formation of DEA is a stepwise addition reaction. The thermodynamic driving force is the relief of ring strain in the ethylene oxide molecule (~105 kJ/mol).

Figure 1: Stepwise ammonolysis of ethylene oxide. Control of the NH3:EO molar ratio is the critical thermodynamic lever for maximizing DEA yield.

Fundamental Thermodynamic Properties

The following data aggregates high-precision measurements from calorimetric and densimetric studies. These values are the boundary conditions for any simulation or process design involving DEA.

Table 1: Phase Transition & State Functions (Standard State: 298.15 K, 1 atm)

| Property | Symbol | Value | Unit | Reliability/Method |

| Molar Mass | 105.14 | g/mol | Exact | |

| Melting Point | 301.15 (28.[1][2]0) | K (°C) | DSC (Sharp endotherm) | |

| Boiling Point | 541.2 (268.[1]0) | K (°C) | Decomposes near | |

| Liquid Density | 1.097 | g/cm³ | Vibrating Tube Densimetry | |

| Viscosity | 352 | cP (mPa[1]·s) | Rotational Viscometry (30°C) | |

| Vapor Pressure | < 0.01 | mmHg | Static Method (20°C) | |

| Enthalpy of Fusion | 23.8 | kJ/mol | DSC Integration | |

| Enthalpy of Vaporization | 69.0 - 77.0 | kJ/mol | Temperature dependent | |

| Heat Capacity (Liquid) | ~253 | J/(mol[1]·K) | Adiabatic Calorimetry | |

| Heat Capacity (Solid) | 137 | J/(mol[1][2]·K) | Low-Temp Calorimetry |

Technical Insight: The high viscosity and relatively high heat capacity of liquid DEA (

J/g·K) indicate strong intermolecular hydrogen bonding. In formulation, this results in significant viscous heating during high-shear mixing, which must be accounted for to prevent thermal degradation of APIs.

Solution Thermodynamics & Aqueous Behavior

For pharmaceutical applications, DEA is rarely used in its neat form. Its behavior in aqueous solution is governed by its dissociation constant (

Acid-Base Dissociation

DEA is a weak base.[1] Its conjugate acid (DEAH+) stabilizes anionic drugs through counter-ion formation.

-

Reaction:

- (298.15 K): 8.96 ± 0.03

-

Temperature Sensitivity: The

of amines typically decreases as temperature increases. For DEA,

Hansen Solubility Parameters (HSP)

HSP values predict the miscibility of DEA with other solvents and polymers in solid dispersions.

| Parameter | Symbol | Value ( | Physical Significance |

| Dispersion | 17.2 | Van der Waals forces | |

| Polarity | 7.0 | Dipole-dipole interactions | |

| Hydrogen Bonding | 19.0 | H-donor/acceptor capability | |

| Total | 26.6 | Overall cohesive energy density |

Experimental Methodologies

To ensure data integrity (Trustworthiness), the following protocols describe self-validating workflows for characterizing DEA-based systems.

Protocol 1: High-Precision Determination (Potentiometric)

Objective: Determine the thermodynamic

-

System Prep: Use a jacketed titration vessel maintained at 25.0 ± 0.1°C via circulating water bath. Purge with

to remove dissolved -

Calibration: Calibrate pH electrode with NIST-traceable buffers (pH 4.01, 7.00, 10.01). Validation: Slope must be >98% theoretical Nernstian response.

-

Titrant: Standardized 0.1 M HCl.

-

Procedure:

-

Dissolve ~0.5 mmol DEA in 50 mL degassed water (Ionic Strength adjusted to 0.1 M with KCl).

-

Titrate with HCl in 0.05 mL increments.

-

Record Equilibrium Potential (mV) after drift < 0.1 mV/min.

-

-

Analysis: Plot the Gran function (Volume vs.

) to determine the equivalence point (

Protocol 2: Thermal Stability via DSC

Objective: Assess the compatibility of DEA with a new API.

-

Instrument: Differential Scanning Calorimeter (Heat Flux type).

-

Sample: 2-5 mg of 1:1 physical mixture (DEA:API) in a hermetically sealed aluminum pan (DEA is hygroscopic; open pans will absorb moisture and invalidate

data). -

Reference: Empty hermetic pan.

-

Cycle:

-

Equilibrate at 0°C.

-

Ramp 10°C/min to 200°C.

-

-

Interpretation:

-

Self-Validation: Run pure DEA and pure API first.

-

Incompatibility: A shift in the API melting endotherm >5°C or the appearance of new exothermic peaks indicates a solid-state reaction (e.g., Maillard-type degradation if API has reducing sugars).

-

Formulation Decision Workflow

The following diagram illustrates the logic flow for selecting DEA as a counter-ion.

Figure 2: Decision logic for incorporating DEA into drug formulations. Note the "Delta pKa > 2" rule, which ensures sufficient proton transfer for stable salt formation.

References

-

NIST Chemistry WebBook, SRD 69 . This compound Thermochemical Data. National Institute of Standards and Technology.[3] [Link][1]

-

Cheméo . Chemical Properties of this compound. [Link]

-

PubChem . This compound Compound Summary. National Library of Medicine. [Link][1]

- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for HSP values cited in Table 1).

-

ResearchGate . Thermodynamic Properties of Aqueous this compound Solutions. (Source for solution calorimetry data). [Link]

Sources

Diethanolamine: A Bifunctional Workhorse in Chemical Synthesis and Formulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethanolamine (DEA), a readily available and versatile organic compound, possesses a unique bifunctional nature as both a secondary amine and a diol.[1] This duality underpins its widespread utility across a multitude of scientific and industrial domains, ranging from the synthesis of complex pharmaceutical intermediates to the formulation of everyday consumer products. This technical guide provides a comprehensive exploration of the core chemistry of this compound, its reactivity, and its practical applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and discuss critical safety and analytical considerations.

Fundamental Properties of this compound

This compound (IUPAC name: 2,2'-Azanediyldi(ethan-1-ol)) is an organic compound with the chemical formula HN(CH₂CH₂OH)₂. At room temperature, pure this compound is a white solid, though it is often encountered as a colorless, viscous liquid due to its hygroscopic nature and tendency to supercool.[1] Its structure, featuring a central secondary amine nitrogen atom flanked by two hydroxyethyl groups, is the source of its dual chemical personality.

Physical and Chemical Properties

A thorough understanding of this compound's physical and chemical properties is paramount for its safe and effective use in a laboratory or industrial setting.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₁NO₂ | [1] |

| Molecular Weight | 105.14 g/mol | |

| Appearance | Colorless viscous liquid or white solid | [1] |

| Odor | Mildly ammoniacal | |

| Melting Point | 28 °C (82.4 °F) | [1] |

| Boiling Point | 268-271 °C (514-520 °F) | |

| Density | ~1.09 g/cm³ | |

| Solubility in Water | Miscible | |

| pKa | ~8.9 | |

| pH (1% aqueous solution) | ~11.5 |

This table summarizes key physical and chemical properties of this compound, essential for its handling and application in various experimental setups.

The Dual Reactivity of this compound: A Mechanistic Perspective

The utility of this compound stems from the distinct yet cooperative reactivity of its secondary amine and primary alcohol functional groups. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties, while the hydroxyl groups can undergo reactions typical of alcohols, such as esterification.

Reactivity as a Secondary Amine

The secondary amine functionality is often the more reactive site in this compound, readily participating in a variety of chemical transformations.

This compound undergoes N-alkylation with alkyl halides to form tertiary amines. This reaction follows a standard SN2 mechanism, where the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide.

Caption: N-Alkylation of this compound.

This reaction is fundamental to the synthesis of various functional surfactants and quaternary ammonium compounds.[2] The resulting tertiary amines can be further alkylated to produce quaternary ammonium salts, a class of compounds with diverse applications, including as phase-transfer catalysts and antimicrobial agents.